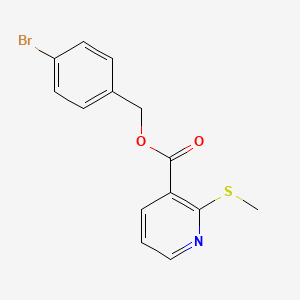

4-Bromobenzyl 2-(methylthio)nicotinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12BrNO2S |

|---|---|

Molecular Weight |

338.22 g/mol |

IUPAC Name |

(4-bromophenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H12BrNO2S/c1-19-13-12(3-2-8-16-13)14(17)18-9-10-4-6-11(15)7-5-10/h2-8H,9H2,1H3 |

InChI Key |

KPAWWESBSDVVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromobenzyl 2 Methylthio Nicotinate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Bromobenzyl 2-(methylthio)nicotinate logically disconnects the molecule at the ester bond. This primary disconnection reveals the two fundamental building blocks: 2-(methylthio)nicotinic acid and 4-bromobenzyl alcohol. The synthesis strategy, therefore, revolves around the preparation of these precursors and their subsequent coupling.

Identification of Key Precursors for the Nicotinate (B505614) Core

The central heterocyclic component is 2-(methylthio)nicotinic acid. A common synthetic route to this precursor starts from 2-chloronicotinic acid. Through a nucleophilic aromatic substitution reaction, the chloro group is displaced by a methyl mercaptide source, such as sodium thiomethoxide, to yield 2-(methylthio)nicotinic acid.

Another viable approach begins with 2-mercaptonicotinic acid. This intermediate can undergo S-methylation, for instance, by treatment with a methylating agent like methyl iodide in the presence of a base, to afford the desired 2-(methylthio)nicotinic acid.

| Precursor | Synthetic Method | Reagents |

| 2-Chloronicotinic Acid | Nucleophilic Aromatic Substitution | Sodium Thiomethoxide |

| 2-Mercaptonicotinic Acid | S-methylation | Methyl Iodide, Base |

Synthetic Approaches to the 4-Bromobenzyl Fragment

The synthesis of the 4-bromobenzyl fragment, 4-bromobenzyl alcohol, can be achieved through several established methods. A straightforward approach involves the reduction of 4-bromobenzaldehyde. This transformation is commonly effected using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent.

Alternatively, 4-bromobenzoic acid can be reduced to the corresponding alcohol. This typically requires a stronger reducing agent than what is used for aldehydes, such as lithium aluminum hydride, or by first converting the carboxylic acid to an ester followed by reduction.

| Precursor | Synthetic Method | Reagents |

| 4-Bromobenzaldehyde | Reduction | Sodium Borohydride |

| 4-Bromobenzoic Acid | Reduction | Lithium Aluminum Hydride |

Exploration of Esterification Reactions for Compound Assembly

With the key precursors in hand, the central synthetic challenge lies in the efficient formation of the ester bond to assemble this compound. Several esterification strategies can be employed, ranging from direct methods to the use of coupling agents.

Direct Esterification Methods

Direct esterification, such as the Fischer-Speier esterification, involves reacting 2-(methylthio)nicotinic acid with 4-bromobenzyl alcohol in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the product, often with the removal of water. However, the presence of the basic pyridine (B92270) nitrogen in the nicotinic acid derivative can complicate this acid-catalyzed process by forming a salt, potentially reducing the reaction efficiency.

A more common and often more efficient direct method involves the reaction of an activated form of the carboxylic acid with the alcohol. For instance, 2-(methylthio)nicotinic acid can be converted to its more reactive acid chloride, 2-(methylthio)nicotinoyl chloride, by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. This acid chloride can then react readily with 4-bromobenzyl alcohol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the target ester.

Transesterification and Other Coupling Strategies

Transesterification offers an alternative route where a more readily available ester of 2-(methylthio)nicotinic acid, such as the methyl or ethyl ester, is reacted with 4-bromobenzyl alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting methyl 2-(methylthio)nicotinate with 4-bromobenzyl alcohol in the presence of a catalytic amount of a base like sodium methoxide (B1231860) can lead to the formation of this compound.

Coupling agents are widely used in modern organic synthesis to facilitate ester formation under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), activate the carboxylic acid in situ, allowing it to react with the alcohol. Other uronium-based coupling agents, like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are also highly effective for this purpose, promoting the reaction between the carboxylic acid and the alcohol in the presence of an organic base.

| Esterification Method | Key Reagents |

| Fischer-Speier Esterification | 2-(methylthio)nicotinic acid, 4-bromobenzyl alcohol, H₂SO₄ |

| Acid Chloride Method | 2-(methylthio)nicotinoyl chloride, 4-bromobenzyl alcohol, Pyridine |

| Transesterification | Methyl 2-(methylthio)nicotinate, 4-bromobenzyl alcohol, NaOCH₃ |

| DCC Coupling | 2-(methylthio)nicotinic acid, 4-bromobenzyl alcohol, DCC, DMAP |

| TBTU Coupling | 2-(methylthio)nicotinic acid, 4-bromobenzyl alcohol, TBTU, Base |

Derivatization Techniques for the 2-(methylthio)nicotinic Acid Scaffold

The 2-(methylthio)nicotinic acid scaffold can be derivatized to facilitate esterification or to introduce other functionalities. The most common derivatization in the context of ester synthesis is the conversion to the acyl chloride, 2-(methylthio)nicotinoyl chloride, as previously discussed. This highly reactive intermediate readily undergoes nucleophilic attack by alcohols to form the corresponding esters.

Synthetic Routes to 2-(methylthio)nicotinic Acid

One established route involves a three-step sequence: initial esterification of 2-chloronicotinic acid, followed by nucleophilic substitution with a methylthiolate source, and concluding with hydrolysis to yield the desired 2-(methylthio)nicotinic acid. atlantis-press.com This sequence is often favored as the ester intermediate can facilitate the substitution reaction and may be easier to purify than the corresponding carboxylic acid.

Incorporation of the Methylthio Group

The key transformation in the synthesis of the precursor acid is the introduction of the methylthio (-SCH₃) group onto the pyridine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, the carbon atom attached to the chlorine in 2-chloronicotinic acid (or its ester) is attacked by a potent nucleophile. libretexts.org The pyridine ring itself is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. dcu.ieyoutube.com

The reaction proceeds by the attack of a methylthiolate nucleophile, such as sodium thiomethoxide (NaSMe), on the 2-position of the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. youtube.com Subsequently, the chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the 2-(methylthio)nicotinate product. The reaction is driven by the formation of a stable product and the departure of a good leaving group (chloride).

The final step in the synthesis of the target ester, this compound, is the esterification of 2-(methylthio)nicotinic acid with 4-bromobenzyl alcohol. A widely used and reliable method for this transformation, especially when dealing with substrates that may be sensitive to the harsh conditions of Fischer esterification, is the use of a coupling agent. One of the most common protocols involves dicyclohexylcarbodiimide (DCC) as the coupling agent, often in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP). google.com

In this reaction, DCC activates the carboxylic acid group of 2-(methylthio)nicotinic acid, making it highly susceptible to nucleophilic attack by the hydroxyl group of 4-bromobenzyl alcohol. The reaction proceeds under mild conditions, typically at room temperature in an inert solvent like dichloromethane (B109758) (DCM). The primary byproduct of this reaction is dicyclohexylurea (DCU), which is largely insoluble in DCM and can be easily removed by filtration upon completion of the reaction. thieme-connect.de

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing the esterification reaction is crucial for maximizing the yield and purity of this compound. Key parameters that influence the reaction's outcome include the choice of solvent, reaction temperature, and the specific catalyst system employed.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly impact the rate and efficiency of the esterification reaction. For DCC/DMAP-mediated couplings, aprotic solvents are required. Dichloromethane (DCM) is a common choice due to its excellent solvating properties for the reactants and its inert nature. Other solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) could also be considered. The reaction kinetics are typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 25 (Room Temp.) | 12 | 85 |

| 2 | Tetrahydrofuran (THF) | 25 (Room Temp.) | 12 | 78 |

| 3 | Ethyl Acetate | 25 (Room Temp.) | 18 | 72 |

| 4 | Dichloromethane (DCM) | 40 (Reflux) | 6 | 82 |

This is a hypothetical data table created to illustrate the concept.

Catalyst Evaluation in Compound Synthesis

While the DCC/DMAP system is highly effective, other catalysts and coupling agents can be evaluated. For instance, using phosphorus oxychloride (POCl₃) is another method for the esterification of aromatic carboxylic acids. derpharmachemica.com Alternatively, Lewis acid catalysts, such as certain zirconium complexes, have been studied for esterification, although their effectiveness can be limited with heteroaromatic carboxylic acids containing basic nitrogen atoms, like nicotinic acid derivatives, which can coordinate to the catalyst and inhibit its activity. nih.govacs.org A comparative evaluation is essential to identify the most efficient catalytic system for this specific transformation.

| Entry | Coupling Agent / Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | DCC / DMAP | DCM | 25 | 85 |

| 2 | EDC / DMAP | DCM | 25 | 88 |

| 3 | POCl₃ | Pyridine | 0 to 25 | 75 |

| 4 | H₂SO₄ (catalytic) | Toluene (Reflux) | 110 | 60 |

This is a hypothetical data table created to illustrate the concept. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another common coupling agent.

Development of Purification Protocols for Research Applications

Obtaining this compound in high purity is essential for its use in research applications. A multi-step purification protocol is typically required following the synthesis.

The first step after the reaction is a work-up procedure. If a DCC-mediated coupling is used, the reaction mixture is first filtered to remove the precipitated dicyclohexylurea (DCU). The filtrate is then typically washed sequentially with a dilute acid solution (e.g., 0.1 M HCl) to remove any unreacted DMAP and base impurities, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine. thieme-connect.de The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure.

The resulting crude product is then subjected to further purification, most commonly by flash column chromatography over silica (B1680970) gel. orgsyn.org A solvent system, or eluent, is chosen based on the polarity of the compound, determined by preliminary TLC analysis. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding ethyl acetate, is often used to separate the desired ester from any remaining starting materials or byproducts. thieme-connect.de

For final purification and to obtain a crystalline solid, recrystallization can be employed. This involves dissolving the purified ester in a minimum amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. mt.com As the solution cools, the solubility of the ester decreases, leading to the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical; ideal solvents will dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Mixtures of solvents, such as ethyl acetate/hexanes, are often effective for recrystallizing aromatic esters. rochester.edu

Chemical Reactivity and Mechanistic Investigations of 4 Bromobenzyl 2 Methylthio Nicotinate

Reactions Involving the Ester Functionality

The ester group is a primary site for transformations, undergoing reactions that cleave the acyl-oxygen bond.

Hydrolytic Stability and Pathways

The hydrolysis of 4-bromobenzyl 2-(methylthio)nicotinate to its constituent 2-(methylthio)nicotinic acid and 4-bromobenzyl alcohol can be achieved under both acidic and basic conditions. The stability of the ester is pH-dependent, with the rate of hydrolysis being significantly slower at a neutral pH.

Under basic conditions, the reaction, often termed saponification, proceeds via a nucleophilic acyl substitution mechanism where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. masterorganicchemistry.comlibretexts.org

Acid-catalyzed hydrolysis also proceeds through nucleophilic acyl substitution, but it begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. youtube.com This reaction is generally reversible.

Table 1: Hypothetical Hydrolytic Stability Data

| Condition | pH | Temperature (°C) | Half-life (t½) | Products |

|---|---|---|---|---|

| Basic | 12 | 25 | 2 hours | 2-(methylthio)nicotinate, 4-Bromobenzyl alcohol |

| Neutral | 7 | 25 | 120 hours | - |

Nucleophilic Acyl Substitution Reactions

The ester functionality of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions that involves the replacement of the 4-bromobenzyloxy group with another nucleophile. libretexts.orglibretexts.org The reactivity of the ester towards nucleophiles is moderate, being less reactive than acid chlorides and anhydrides but more reactive than amides. youtube.comlibretexts.org

This reaction proceeds through a tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon. masterorganicchemistry.com The subsequent collapse of this intermediate expels the 4-bromobenzyl alkoxide as the leaving group. A variety of nucleophiles can be employed, leading to a range of new nicotinic acid derivatives. For instance, reaction with amines (aminolysis) yields the corresponding amides, while reaction with other alcohols (transesterification) in the presence of an acid or base catalyst produces different esters. nih.govorganic-chemistry.org

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Ammonia | NH₃ | 2-(methylthio)nicotinamide |

| Methanol | CH₃OH, H⁺ | Methyl 2-(methylthio)nicotinate |

Transformations of the 2-(methylthio) Group

The thioether moiety at the 2-position of the pyridine (B92270) ring offers another avenue for chemical modification.

Oxidation Studies of the Thioether Moiety

The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide, tend to favor the formation of 4-bromobenzyl 2-(methylsulfinyl)nicotinate. Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, can further oxidize the sulfoxide to the sulfone, 4-bromobenzyl 2-(methylsulfonyl)nicotinate. chemrxiv.org The oxidation state of the sulfur atom can significantly influence the electronic properties and biological activity of the molecule. libretexts.org

Table 3: Oxidation Products of the Thioether Moiety

| Oxidizing Agent | Product | Oxidation State of Sulfur |

|---|---|---|

| m-CPBA (1 equiv.) | 4-Bromobenzyl 2-(methylsulfinyl)nicotinate | +4 |

| H₂O₂ (excess) | 4-Bromobenzyl 2-(methylsulfonyl)nicotinate | +6 |

Nucleophilic Displacement at the Sulfur Center

While the methylthio group itself is not a typical leaving group in nucleophilic aromatic substitution on the pyridine ring, activation of the sulfur is possible. chemrxiv.org For instance, conversion to a sulfonium (B1226848) salt by reaction with an alkylating agent would render it a good leaving group for subsequent displacement by various nucleophiles. libretexts.org However, direct nucleophilic aromatic substitution at the 2-position of the pyridine ring is more commonly achieved with a better leaving group, such as a halogen. Pyridines with leaving groups at the 2- and 4-positions readily react with nucleophiles via an addition-elimination mechanism. quimicaorganica.org Thiolate anions are excellent nucleophiles in SN2 reactions and can displace halides from alkyl chains. libretexts.org

Reactivity of the 4-Bromobenzyl Moiety

The 4-bromobenzyl group can participate in reactions characteristic of benzylic and aryl bromide systems. The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. These palladium-catalyzed reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

Furthermore, the benzylic position is activated towards certain reactions. While the C-O bond of the ester is the primary site of cleavage in nucleophilic acyl substitution, under specific conditions, reactions involving the benzylic C-Br bond or C-H bonds could be envisioned, although these are generally less facile. The synthesis of related compounds, such as chiral α-(4-bromobenzyl)alanine ethyl ester, highlights the utility of the 4-bromobenzyl group in more complex molecular architectures. acs.org

Table 4: Potential Reactions of the 4-Bromobenzyl Moiety

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted derivatives |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring in this molecule is substituted with a bromine atom and a benzyl (B1604629) ester group. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). The inductive effect deactivates the ring towards electrophilic attack, while the resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine.

The benzyl ester group, specifically the -CH₂-O-C(=O)-nicotinate moiety, is generally considered to be a weakly deactivating group. The primary influence on the benzene ring is the electron-withdrawing inductive effect of the ester functionality, transmitted through the methylene (B1212753) (-CH₂-) spacer.

Considering these substituent effects, electrophilic aromatic substitution on the 4-bromobenzyl portion of the molecule would be expected to be slower than on unsubstituted benzene. The bromine atom will direct incoming electrophiles to the positions ortho to it (positions 3 and 5). The para position is blocked by the benzyl ester group.

Hypothetical Reactivity Data for Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product(s) | Predicted Relative Rate |

| HNO₃/H₂SO₄ | 4-Bromobenzyl 2-(methylthio)-3-nitronicotinate | Slow |

| Br₂/FeBr₃ | 3,4-Dibromobenzyl 2-(methylthio)nicotinate | Slow |

| SO₃/H₂SO₄ | 2-Bromo-5-(hydroxysulfonyl)benzyl 2-(methylthio)nicotinate | Slow |

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Atom

The bromine atom on the benzyl ring of this compound serves as a prime reaction site for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this exact molecule are limited, extensive research on the cross-coupling of aryl bromides provides a strong basis for predicting its reactivity.

Palladium and nickel catalysts are commonly employed for these transformations. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

Table of Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-(Aryl)benzyl 2-(methylthio)nicotinate |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-(Alkynyl)benzyl 2-(methylthio)nicotinate |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 4-(Alkenyl)benzyl 2-(methylthio)nicotinate |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | 4-(Amino)benzyl 2-(methylthio)nicotinate |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-(Aryl/Alkyl)benzyl 2-(methylthio)nicotinate |

The efficiency and outcome of these reactions would be influenced by factors such as the choice of catalyst, ligand, base, solvent, and reaction temperature. The presence of the sulfur atom in the methylthio group and the nitrogen atom in the nicotinate (B505614) ring could potentially influence the catalytic cycle through coordination with the metal center, but specific inhibitory or acceleratory effects would need to be determined experimentally.

Intramolecular and Intermolecular Interactions Affecting Reactivity

The three-dimensional structure and the presence of various functional groups in this compound can lead to intramolecular and intermolecular interactions that influence its chemical reactivity.

Intramolecular Interactions:

Steric Hindrance: The spatial arrangement of the 2-(methylthio)nicotinate group relative to the 4-bromobenzyl ring is a key factor. While the ester linkage provides flexibility, certain conformations might lead to steric hindrance around the bromine atom, potentially affecting the rate of metal-catalyzed cross-coupling reactions by impeding the approach of the bulky catalyst.

Electronic Interactions: The electron-withdrawing nature of the nicotinate ring and the ester carbonyl group can influence the electron density of the bromobenzyl moiety. This can impact the rate of electrophilic aromatic substitution and the oxidative addition step in cross-coupling reactions.

Intermolecular Interactions:

Crystal Packing: In the solid state, the way the molecules pack together can influence reactivity in solid-phase reactions. Pi-stacking interactions between the aromatic rings (both the bromobenzene (B47551) and the pyridine ring) are possible and could play a role in the crystal lattice energy and accessibility of reactive sites.

Solvent Interactions: In solution, the interactions between the solvent and the different parts of the molecule can affect reactivity. Polar solvents might solvate the ester and nicotinate portions, while nonpolar solvents might favor interactions with the aromatic rings. These solvation effects can influence the conformational preferences of the molecule and the solubility of reactants and catalysts, thereby affecting reaction rates and yields.

Further computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, would be necessary to fully elucidate the specific intramolecular and intermolecular interactions and their precise impact on the chemical reactivity of this compound.

Computational and Theoretical Chemistry Studies of 4 Bromobenzyl 2 Methylthio Nicotinate

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. imgroupofresearchers.comnorthwestern.eduwikipedia.org For 4-Bromobenzyl 2-(methylthio)nicotinate, these methods reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.mewikipedia.orgnumberanalytics.com The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. ucsb.edu

The HOMO is associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. Conversely, the LUMO indicates the electrophilic character, highlighting the region most susceptible to accepting an electron. numberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital.

For this compound, the HOMO is primarily localized on the 2-(methylthio)nicotinate moiety, specifically on the sulfur atom and the pyridine (B92270) ring, indicating these are the primary sites for nucleophilic attack. The LUMO, on the other hand, is distributed across the benzyl (B1604629) ring and the carbonyl group of the ester, suggesting these areas are the most likely to accept electrons in a reaction.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.72 |

This interactive table provides the calculated energies of the frontier molecular orbitals. A larger energy gap generally correlates with higher molecular stability.

The calculated HOMO-LUMO gap of 5.13 eV indicates that this compound is a relatively stable molecule. However, the distinct localization of the HOMO and LUMO provides clear predictions for its behavior in chemical reactions.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). libretexts.orgavogadro.ccscribd.com

In an ESP map, regions of negative potential, typically colored red, indicate an excess of electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. numberanalytics.comucla.edu Regions of positive potential, colored blue, signify an electron deficiency and are prone to electrophilic attack or interactions with nucleophiles. numberanalytics.comucla.edu

For this compound, the ESP map reveals a significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. This suggests these are the primary sites for electrophilic attack and hydrogen bonding. A positive potential is observed around the hydrogen atoms of the benzyl group.

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom, further clarifying the charge distribution.

Table 2: Mulliken Partial Charges on Key Atoms of this compound

| Atom | Partial Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.58 |

| N (pyridine) | -0.45 |

| S (methylthio) | -0.15 |

| C (carbonyl) | +0.62 |

This interactive table displays the calculated partial charges on selected atoms, offering a quantitative view of the molecule's electronic landscape.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static, and its flexibility can play a crucial role in its biological activity and chemical reactivity. Conformational analysis and molecular dynamics simulations are employed to explore the different spatial arrangements a molecule can adopt. mdpi.commdpi.comnih.gov

The potential energy surface, or energy landscape, of a molecule describes the energy of the molecule as a function of its geometry. frontiersin.orgucsb.edunih.gov By exploring this landscape, the most stable, low-energy conformations can be identified. rsc.org For this compound, the key degrees of freedom are the torsion angles around the ester linkage and the bond connecting the benzyl group.

Computational scans of these torsion angles reveal several local energy minima, corresponding to different stable conformations. The global minimum represents the most populated conformation at equilibrium.

Table 3: Relative Energies of Stable Conformers of this compound

| Conformer | Torsion Angle 1 (°) (C-O-C-C) | Torsion Angle 2 (°) (O-C-C-Ar) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 85.2 | 0.00 |

| 2 | -175.3 | -88.1 | 0.85 |

This interactive table presents the relative energies of the most stable conformations, indicating their relative populations at thermal equilibrium.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. jst.go.jpacs.orgaip.org This allows for the theoretical prediction of the molecule's IR spectrum, which can be used to aid in its experimental identification and characterization. acs.orgoup.com

The calculated vibrational frequencies for this compound show characteristic peaks for its functional groups.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | 1725 |

| C-O Stretch (Ester) | 1250 |

| Aromatic C=C Stretch | 1590 |

| C-S Stretch | 705 |

This interactive table lists the predicted vibrational frequencies for the main functional groups, which can be correlated with experimental infrared spectra.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transition states and the calculation of activation energies. rsc.orgnumberanalytics.comnih.gov For this compound, a potential reaction of interest is the hydrolysis of the ester bond.

By modeling the reaction pathway, the structures of the reactants, transition state, and products can be determined. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Table 5: Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +22.5 |

The computational results suggest that the hydrolysis of this compound is an exergonic process with a moderate activation barrier.

Transition State Characterization and Reaction Pathway Analysis

The study of chemical reactions at a molecular level often involves the characterization of transition states and the analysis of reaction pathways. Transition state theory is a fundamental concept in chemical kinetics, and computational methods are frequently employed to locate and characterize the high-energy transition state structures that connect reactants to products.

For this compound, this type of analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This would allow for the identification of the lowest energy path from reactants to products, providing crucial information about the reaction mechanism and its energetic barriers. However, no such studies have been published for this specific compound.

Prediction of Reactivity Hotspots

Identifying regions of a molecule that are most likely to participate in a chemical reaction is a key aspect of understanding its chemical behavior. Computational methods can predict these "reactivity hotspots" by calculating various electronic properties.

Common approaches include the analysis of the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which indicate the likely sites for electrophilic and nucleophilic attack, respectively. Additionally, mapping the electrostatic potential onto the electron density surface can reveal regions of positive and negative charge, further highlighting potential sites for interaction. For this compound, such calculations would elucidate the most reactive parts of the molecule, but this specific analysis has not been reported.

Structure-Reactivity Relationship Derivations from Theoretical Models

Structure-reactivity relationships (SRRs) are fundamental to chemistry, linking the chemical structure of a molecule to its reactivity. Theoretical models can be used to derive quantitative structure-reactivity relationships (QSRRs) by correlating computed molecular descriptors with experimentally observed reactivity.

For a series of compounds related to this compound, theoretical calculations could be used to compute a variety of descriptors, such as electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and energetic properties (e.g., bond dissociation energies). These descriptors could then be used to build a mathematical model that predicts the reactivity of new, related compounds. At present, no such theoretical models have been developed for this specific molecule.

Computational Ligand-Target Interaction Profiling (excluding biological efficacy)

Understanding how a molecule might interact with a biological target is a critical component of drug discovery and development. Computational methods, particularly molecular docking and binding energy estimations, are invaluable tools in this area.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to predict how it might bind to a specific protein target.

This process involves generating a multitude of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them. The top-ranked poses provide hypotheses about the binding mode, which can guide further experimental work. While molecular docking has been applied to similar molecular scaffolds, there are no published docking studies specifically involving this compound.

Theoretical Binding Energy Estimations

Following molecular docking, more rigorous computational methods can be used to estimate the binding affinity between the ligand and its target. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), provide a more accurate estimation of the binding free energy.

These calculations take into account various factors, including electrostatic interactions, van der Waals forces, and the energetic cost of desolvation upon binding. Such estimations are crucial for prioritizing compounds in a drug discovery pipeline. However, no theoretical binding energy estimations have been reported in the scientific literature for this compound.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Bromobenzyl 2 Methylthio Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial relationships of atoms within 4-Bromobenzyl 2-(methylthio)nicotinate.

The predicted ¹H and ¹³C NMR chemical shifts for the compound are detailed in the table below, based on established chemical shift principles and data from analogous structures.

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1' | C | - | 165.8 |

| 2' | C | - | 158.5 |

| 3' | C | - | 124.0 |

| 4' | CH | 7.45 (dd) | 122.5 |

| 5' | CH | 8.15 (dd) | 137.0 |

| 6' | CH | 8.60 (dd) | 152.3 |

| 7' | CH₃ | 2.60 (s) | 14.5 |

| 1 | C | - | 134.5 |

| 2, 6 | CH | 7.30 (d) | 130.0 |

| 3, 5 | CH | 7.50 (d) | 131.8 |

| 4 | C | - | 122.7 |

| 7 | CH₂ | 5.40 (s) | 66.0 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial chemical shift data, 2D NMR experiments are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-4', H-5', and H-6' on the nicotinate (B505614) ring. It would also confirm the coupling between the H-2/H-6 and H-3/H-5 protons of the 4-bromophenyl ring, which appear as a classic AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the singlet at ~5.40 ppm would correlate with the carbon signal at ~66.0 ppm, identifying them as the benzylic -CH₂- group (C-7). Similarly, the methyl singlet at ~2.60 ppm would correlate to the carbon at ~14.5 ppm (C-7').

The benzylic protons (H-7) showing a correlation to the ester carbonyl carbon (C-1'), definitively linking the 4-bromobenzyl group to the nicotinate moiety via the ester oxygen.

The methyl protons (H-7') correlating to the C-2' of the pyridine (B92270) ring, confirming the position of the methylthio group.

Proton H-6' on the pyridine ring showing a correlation to the ester carbonyl carbon (C-1').

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key NOESY correlation would be expected between the benzylic protons (H-7) and the H-6' proton of the pyridine ring. The intensity of this cross-peak could provide information about the rotational preference around the ester C-O bond.

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study dynamic processes within a molecule, such as bond rotation or ring-flipping. For this compound, a potential area of study could be the rotational barrier around the C-2' to sulfur bond. At very low temperatures, the rotation might become slow enough on the NMR timescale to cause broadening or splitting of the methyl (H-7') or pyridine ring proton signals if a specific conformation is significantly populated. However, for a molecule of this type, significant rotational barriers are not typically expected at standard laboratory temperatures.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and, with high resolution, its elemental formula. Tandem mass spectrometry provides further structural information by analyzing the fragmentation patterns of the parent ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the molecular formula. For this compound (Molecular Formula: C₁₄H₁₂BrNO₂S), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two signals of almost equal intensity separated by two mass units (M and M+2).

HRMS Data Prediction

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₄H₁₂⁷⁹BrNO₂S + H]⁺ | 337.9848 |

The observation of this isotopic pattern at the calculated high-resolution m/z values would provide unambiguous confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This process reveals characteristic fragmentation pathways that help to confirm the molecular structure. For the protonated molecule [M+H]⁺, several key fragmentation pathways can be predicted.

A primary fragmentation would be the cleavage of the benzylic C-O bond, a common pathway for benzyl (B1604629) esters. This would lead to the formation of the highly stable 4-bromobenzyl cation, which may exist in equilibrium with its tropylium (B1234903) isomer. Another major fragment would be the 2-(methylthio)nicotinoyl cation resulting from the loss of the 4-bromobenzyl group.

Predicted MS/MS Fragmentation of [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|

| 337.98 / 339.98 | 168.03 | [2-(methylthio)nicotinic acid + H]⁺ |

| 337.98 / 339.98 | 169.97 / 171.97 | [4-bromobenzyl]⁺ cation |

| 168.03 | 151.00 | [Fragment from loss of OH]⁺ |

| 168.03 | 123.01 | [Fragment from loss of SCH₃]⁺ |

| 169.97 / 171.97 | 90.98 | [Fragment from loss of Br]⁺ (C₇H₇⁺) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of key functional groups. The analysis is aided by data from similar structures, such as 2-(methylthio)nicotinic acid and substituted bromobenzenes. researchgate.net

Key vibrational modes expected for this compound include:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1720-1730 cm⁻¹, characteristic of an aromatic ester carbonyl group.

C-O Stretch: Strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions corresponding to the C-O bonds of the ester group.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the ring stretching vibrations of both the pyridine and benzene (B151609) rings.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl and methylene (B1212753) groups appearing just below 3000 cm⁻¹.

C-S Stretch: A weaker absorption, typically in the 600-800 cm⁻¹ range.

C-Br Stretch: A strong absorption in the far-IR region, typically around 500-600 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak in the IR spectrum.

Predicted Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2920 | Aliphatic C-H Stretch (CH₂, CH₃) | Medium-Weak |

| ~1725 | Ester C=O Stretch | Strong |

| ~1590, 1480, 1450 | Aromatic Ring C=C Stretch (Pyridine, Benzene) | Strong-Medium |

| ~1280 | Asymmetric Ester C-O Stretch | Strong |

| ~1120 | Symmetric Ester C-O Stretch | Strong |

| ~750 | C-S Stretch | Weak |

| ~550 | C-Br Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule.

As of the current literature review, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound are not available.

However, the application of X-ray crystallography to structurally related compounds highlights the type of detailed structural insights that could be gained from such an analysis of this compound. For instance, studies on molecules incorporating a 4-bromobenzyl moiety reveal key intermolecular interactions, including halogen bonding and π-stacking, which influence the crystal packing. The presence of the bromine atom often directs the solid-state assembly through these specific interactions.

Should a suitable single crystal of this compound be obtained and analyzed, the resulting data would be presented in a comprehensive crystallographic information file (CIF). This file would contain a wealth of information, including the parameters summarized in the following hypothetical data table:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₁₄H₁₂BrNO₂S |

| Formula Weight | The mass of one mole of the compound. | 338.22 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 22.1 |

| α, β, γ [°] | The angles of the unit cell. | α = 90, β = 95.5, γ = 90 |

| Volume [ų] | The volume of the unit cell. | 1340 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) [g/cm³] | The calculated density of the crystal. | 1.675 |

| Absorption Coefficient [mm⁻¹] | A measure of the absorption of X-rays. | 3.5 |

| F(000) | The number of electrons in the unit cell. | 680 |

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

The determination of the crystal structure would allow for a detailed analysis of the molecular conformation, including the dihedral angles between the aromatic rings and the orientation of the methylthio and ester groups. Furthermore, it would elucidate the nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds (Br···O, Br···N), and π–π stacking interactions, which govern the supramolecular architecture in the solid state. This information is invaluable for structure-property relationship studies and in the rational design of new materials.

Potential Academic Applications of 4 Bromobenzyl 2 Methylthio Nicotinate in Chemical Research

Role as a Chemical Building Block for Advanced Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. 4-Bromobenzyl 2-(methylthio)nicotinate is well-suited for this role due to the distinct reactivity of its constituent parts: the nicotinate (B505614) core, the reactive bromine atom on the benzyl (B1604629) ring, and the modifiable methylthio group.

Precursor for Complex Molecular Architectures

The structure of this compound offers multiple handles for chemical modification, making it an excellent starting point for the synthesis of complex molecules. The aryl bromide of the 4-bromobenzyl group is particularly valuable, serving as a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions.

Key reactions that can be employed include:

Palladium-catalyzed cross-coupling reactions: The bromine atom can readily participate in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, effectively extending the molecular framework. datapdf.com

Ester modification: The nicotinate ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides via aminolysis. orientjchem.org This functional group is crucial for linking the molecule to other fragments or for mimicking biological interactions.

Methylthio group manipulation: The 2-methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the pyridine (B92270) ring and act as a leaving group in nucleophilic aromatic substitution reactions.

These orthogonal reactive sites allow for a stepwise and controlled assembly of intricate molecular designs, positioning this compound as a valuable precursor in synthetic chemistry.

Scaffold Diversification for Library Generation

In drug discovery, the generation of compound libraries around a "privileged scaffold"—a molecular framework known to bind to multiple biological targets—is a common strategy. griffith.edu.au The nicotinic acid (a form of vitamin B3) core is one such scaffold, found in numerous FDA-approved drugs and biologically active compounds. dovepress.comnih.govnih.govnih.govresearchgate.net

This compound is an ideal substrate for creating a focused library of compounds for biological screening. researchgate.netresearchgate.net By systematically varying the substituents at the three key positions, a diverse set of analogues can be rapidly synthesized. This approach allows for the exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.

Table 1: Potential Functional Roles of Molecular Moieties for Synthesis

| Molecular Moiety | Potential Synthetic Application | Example Reaction Types |

|---|---|---|

| 4-Bromobenzyl Group | Introduction of diverse substituents; extension of the molecular scaffold. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling. datapdf.com |

| 2-(methylthio) Group | Modulation of electronic properties; site for nucleophilic substitution. | Oxidation to sulfoxide/sulfone; displacement by nucleophiles. |

| Nicotinate Ester | Linkage to other molecular fragments; formation of bioisosteres. | Hydrolysis to carboxylic acid; amidation. orientjchem.org |

Utility in Materials Science Research

The molecular design of this compound also suggests potential applications in the field of materials science, particularly in the development of organic electronic materials and self-assembled systems. nih.gov

Design of Organic Electronic Materials

Organic semiconductors are the active components in a range of devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). cam.ac.ukwikipedia.orguni-augsburg.de The electronic properties of these materials are dictated by their molecular structure. The pyridine ring in the nicotinate core is a π-deficient (electron-poor) aromatic system due to the electronegative nitrogen atom. mdpi.com This characteristic makes pyridine-containing molecules suitable for use as electron-transporting or host materials in OLEDs. rsc.orgresearchgate.netgoogle.com

Furthermore, the introduction of a bromine atom can influence the material's properties. Halogen atoms are known to modify carrier mobility and can improve key characteristics like thermal stability and nonlinear optical (NLO) responses. acs.orgresearchgate.net The interplay between the electron-deficient pyridine ring and the polarizable bromophenyl group in this compound could lead to novel materials with tailored electronic and photophysical properties.

Components in Self-Assembled Systems

Supramolecular self-assembly, the spontaneous organization of molecules into ordered structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. The structure of this compound contains several motifs that can direct self-assembly.

Halogen Bonding: The bromine atom on the benzyl group can act as a halogen bond donor, forming specific and directional interactions with electron-donating atoms like nitrogen or oxygen. rsc.orgrsc.org This type of interaction is increasingly used to control the crystal packing and formation of two-dimensional molecular networks on surfaces.

Hydrogen Bonding and π-π Stacking: The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions. Nicotinamide (B372718), a related derivative, is known to form supramolecular co-crystals through hydrogen bonding. rsc.org

The combination of these intermolecular forces could enable this compound to form well-defined supramolecular architectures such as liquid crystals, gels, or molecular crystals with interesting electronic or optical properties.

Table 2: Potential Roles of Structural Features in Materials Science

| Structural Feature | Potential Application | Governing Interaction |

|---|---|---|

| Pyridine Ring | Electron-transporting material in OLEDs/OSCs. rsc.orggoogle.com | π-deficient aromatic system. |

| Bromophenyl Group | Tuning of electronic properties and crystal packing. researchgate.net | Halogen bonding, π-π stacking. rsc.org |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or organismal context. nih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery. nih.govmdpi.com

The nicotinic acid scaffold is present in many bioactive molecules, suggesting that derivatives of this compound could be developed as ligands for various protein targets. dovepress.commdpi.com The true potential of this compound in chemical biology lies in its suitability for conversion into an activity-based or affinity-based probe. rsc.orgfrontiersin.orgfrontiersin.org

The 4-bromobenzyl group provides a convenient handle for derivatization. Through cross-coupling reactions, a reporter tag (such as a fluorophore for imaging or biotin (B1667282) for pull-down experiments) or a reactive group (for covalent labeling of the target protein) can be attached. mdpi.com This modular approach would allow for the synthesis of a suite of chemical tools to investigate the biological role of a target protein, identify its binding partners, and elucidate its mechanism of action.

Table 3: Features for Chemical Probe Development

| Molecular Feature | Role in Chemical Probe Design | Rationale |

|---|---|---|

| Nicotinic Acid Core | Recognition element (Warhead). | Scaffold is present in many known bioactive compounds and drugs. dovepress.comresearchgate.net |

| 4-Bromobenzyl Group | Attachment point for tags (Linker). | Amenable to cross-coupling reactions for introducing reporter groups (e.g., biotin, fluorophores). frontiersin.org |

Photoaffinity Labeling Precursors

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of small molecules within a complex biological milieu. nih.gov A typical photoaffinity probe consists of three key components: a recognition element (pharmacophore) that binds to the target protein, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag (like biotin or an alkyne) for detection and enrichment. nih.govscispace.com The structure of this compound offers several avenues for its theoretical development into a photoaffinity labeling precursor.

The core of the molecule, potentially the nicotinate or a related structure, could serve as the initial pharmacophore for a hypothetical biological target. The true potential, however, lies in the strategic placement of its functional groups, which can be chemically modified to introduce a photoreactive moiety. The 4-bromobenzyl group is a particularly interesting feature in this context. While not photoreactive in itself, the bromine atom provides a versatile chemical handle for introducing more complex functionalities. For instance, through palladium-catalyzed cross-coupling reactions, the bromo-substituent could be replaced with common photoreactive groups such as a benzophenone, an aryl azide, or a diazirine. mdpi.com Each of these groups, upon irradiation with UV light, generates a highly reactive species capable of forming a covalent bond with nearby amino acid residues in a protein's binding site. researchgate.net

Another possibility involves the modification of the methylthio group on the pyridine ring. The sulfur atom could be targeted for chemical derivatization to append a linker attached to a photoreactive group. The choice of the photoreactive unit is critical, as different groups are activated by different wavelengths of light and possess distinct reactivity profiles. mdpi.com For example, benzophenones are often favored for their chemical stability and activation at longer UV wavelengths (around 350-360 nm), which can help minimize damage to biological samples. nih.gov Diazirines are smaller and can be advantageous in minimizing steric hindrance within a binding pocket. unimi.it

The hypothetical transformation of this compound into a photoaffinity probe is outlined in the table below, illustrating the potential roles of its structural components.

| Structural Component | Potential Role in Photoaffinity Probe | Required Modification | Example Photoreactive Group |

| Nicotinate Core | Pharmacophore/Recognition Element | May require further derivatization to enhance binding affinity and selectivity for a target protein. | N/A |

| 4-Bromobenzyl Group | Precursor to Photoreactive Moiety | Suzuki or Stille coupling to replace bromine with a photoreactive unit. | Benzophenone, Aryl Azide |

| 2-(Methylthio) Group | Site for Linker/Tag Attachment | Oxidation and substitution to attach a linker arm for a reporter tag (e.g., biotin, alkyne). | N/A |

This strategic approach would allow researchers to potentially convert a simple starting material into a sophisticated tool for target identification, a crucial step in drug discovery and mechanistic biology.

Scaffold for Fluorescent Tagging

Fluorescent probes are essential for visualizing the localization and dynamics of molecules in living systems. nih.gov The design of such probes often involves a fluorophore—a molecule that emits light upon excitation—linked to a recognition element. The heterocyclic nature of the nicotinate ring in this compound makes it a candidate for development as a scaffold for fluorescent tags. Heterocyclic compounds are common cores for many fluorescent dyes due to their rigid structures and tunable electronic properties. nih.gov

The nicotinate ring itself does not possess intrinsic fluorescence suitable for biological imaging. However, it can serve as a central scaffold to which a fluorophore can be attached, or it can be chemically modified to become part of a larger, conjugated system that is fluorescent. The existing functional groups on this compound provide multiple points for synthetic elaboration.

For instance, the 4-bromobenzyl moiety can be functionalized via cross-coupling reactions to introduce moieties that either are fluorescent themselves or can modulate the fluorescent properties of a larger system. The methylthio group also presents an opportunity for modification. Thioethers can sometimes act as fluorescence quenchers through processes like photoinduced electron transfer (PET). nih.gov This property could be ingeniously exploited in the design of "turn-on" fluorescent probes. In such a design, the probe is initially non-fluorescent. Upon a specific reaction with an analyte of interest (for example, a particular enzyme or reactive oxygen species), the methylthio group is cleaved or modified, thus restoring fluorescence. mdpi.com This results in a highly sensitive and specific signal against a low background.

The development of a fluorescent probe from this scaffold would involve a detailed investigation of its photophysical properties at each stage of modification. The goal would be to create a probe with desirable characteristics such as high quantum yield, photostability, and excitation/emission wavelengths that are compatible with biological imaging (i.e., avoiding autofluorescence from cellular components).

The table below summarizes the hypothetical roles of the molecule's components in the context of developing a fluorescent tag.

| Structural Component | Potential Role in Fluorescent Probe | Hypothetical Application |

| Nicotinate Core | Rigid scaffold for fluorophore construction or attachment. | Provides a stable framework to build upon, influencing the photophysical properties of the final probe. |

| 4-Bromobenzyl Group | Site for attachment of a fluorophore or a modulating group. | Could be used to link to a known dye or to extend the π-conjugated system to create a new fluorophore. |

| 2-(Methylthio) Group | Potential fluorescence quencher or reactive site. | Could be part of a "turn-on" sensor mechanism where its cleavage or reaction with a target analyte restores fluorescence. |

Q & A

Q. What are the recommended synthetic pathways for 4-Bromobenzyl 2-(methylthio)nicotinate, and how can experimental variables be optimized?

Methodological Answer: Synthesis typically involves coupling 4-bromobenzyl chloride with 2-(methylthio)nicotinic acid derivatives. Key variables include solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (60–80°C to balance yield and side reactions), and catalyst selection (e.g., DMAP for nucleophilic acyl substitution). Orthogonal design (e.g., Taguchi methods) can systematically optimize variables by testing factors like molar ratios and reaction time . For reproducibility, document intermediates (e.g., 4-bromobenzyl chloride, CAS 589-17-3) and validate purity via HPLC or NMR .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or instrumental calibration. Cross-validate spectral data with computational tools (e.g., DFT simulations for predicted NMR shifts) and replicate experiments under standardized conditions. For example, compare NMR spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts. If contradictions persist, perform elemental analysis or high-resolution mass spectrometry to confirm molecular integrity .

Q. What stability considerations are critical for storing this compound?

Methodological Answer: The compound’s thiomethyl group and ester linkage are prone to hydrolysis under humid or acidic conditions. Store in anhydrous environments (e.g., desiccated argon atmosphere) at –20°C. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Include antioxidant stabilizers (e.g., BHT) if radical-mediated decomposition is observed .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the bromobenzyl group in this compound’s reactivity?

Methodological Answer: Use isotopic labeling (e.g., deuterated bromobenzyl groups) to track substituent effects in nucleophilic substitution or cross-coupling reactions. Kinetic studies (e.g., Eyring plots) under varying temperatures and solvents can differentiate between SN1 and SN2 pathways. Computational modeling (e.g., DFT for transition-state analysis) provides atomistic insights into steric and electronic contributions .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer: Contradictions may stem from assay conditions (e.g., pH, co-solvents) or target protein isoforms. Conduct dose-response curves across multiple models (e.g., recombinant enzymes vs. cell lysates) and validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity). Meta-analyses of published data can identify confounding variables (e.g., impurity profiles in commercial batches) .

Q. How can multivariate analysis improve structure-activity relationship (SAR) models for derivatives of this compound?

Methodological Answer: Employ QSAR with descriptors like Hammett constants (σ for bromine’s electron-withdrawing effect) and steric parameters (e.g., molar refractivity). Use partial least squares (PLS) regression to correlate structural features with bioactivity. Validate models via leave-one-out cross-validation and external test sets. For non-linear relationships, machine learning (e.g., random forests) may outperform traditional regression .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide the design of catalytic systems for synthesizing this compound?

Methodological Answer: Leverage frontier molecular orbital (FMO) theory to predict reactivity in metal-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the bromobenzyl group’s LUMO energy influences oxidative addition efficiency in palladium catalysis. Pair with conceptual density functional theory (CDFT) to rationalize ligand effects (e.g., electron-rich phosphines accelerate transmetallation) .

Q. How do surface chemistry principles apply to studying this compound’s adsorption in environmental matrices?

Methodological Answer: Investigate adsorption isotherms (e.g., Langmuir vs. Freundlich models) on silica or indoor particulate matter. Use AFM or XPS to characterize surface interactions (e.g., bromine’s halogen bonding with carbonyl groups). For nanoscale insights, apply ToF-SIMS to map compound distribution on heterogeneous surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.